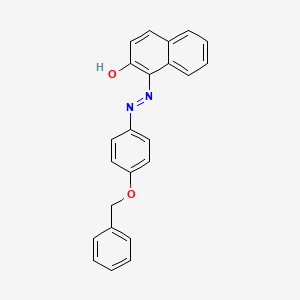

1-(4-(Benzyloxy)phenylazo)-2-naphthol

Description

1-(4-(Benzyloxy)phenylazo)-2-naphthol is an azo dye characterized by a naphthol backbone linked to a phenyl group substituted with a benzyloxy moiety at the para position via an azo (-N=N-) bridge. Azo dyes are widely used in industrial applications due to their vibrant colors and stability.

Properties

CAS No. |

95225-25-5 |

|---|---|

Molecular Formula |

C23H18N2O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-[(4-phenylmethoxyphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C23H18N2O2/c26-22-15-10-18-8-4-5-9-21(18)23(22)25-24-19-11-13-20(14-12-19)27-16-17-6-2-1-3-7-17/h1-15,26H,16H2 |

InChI Key |

GEMIMADESGFPFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Preparation Methods

Benzyl Protection of 4-Aminophenol

The hydroxyl group of 4-aminophenol is protected as a benzyl ether to prevent undesired side reactions during diazotization. This is achieved by treating 4-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide:

The reaction is typically conducted in anhydrous ethanol under reflux, yielding 4-(benzyloxy)aniline as a crystalline solid.

Diazotization of 4-(Benzyloxy)aniline

Diazotization involves the conversion of the primary aromatic amine (–NH) into a diazonium salt (–N) using nitrous acid (generated in situ from NaNO and HCl) at 0–5°C:

Maintaining low temperatures is critical to prevent decomposition of the diazonium salt.

Coupling with 2-Naphthol

The diazonium salt reacts with 2-naphthol in an alkaline medium (pH 9–10), where the naphthol exists as a phenoxide ion, enhancing its nucleophilicity. The coupling occurs preferentially at the para position relative to the hydroxyl group of 2-naphthol:

The reaction generates a brick-red precipitate, isolated via suction filtration and washed with cold water.

Experimental Optimization and Critical Parameters

Temperature Control

Diazotization and coupling reactions are exothermic. Excess heat leads to diazonium salt decomposition (e.g., forming phenolic byproducts) or premature coupling. Ice-water baths (0–5°C) are essential for both steps.

pH Management

Coupling requires a pH of 9–10 to deprotonate 2-naphthol (–OH → –O). Below pH 8, coupling slows; above pH 12, diazonium salt stability decreases.

Workup and Characterization

Isolation and Purification

The crude product is filtered, washed with cold water to remove inorganic salts, and dried at room temperature. Recrystallization from ethanol yields pure 1-(4-(Benzyloxy)phenylazo)-2-naphthol as deep red crystals.

Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | CHNO | Mass spectrometry |

| Molecular Weight | 354.40 g/mol | Calculated |

| Melting Point | 198–202°C | Capillary tube |

| 480 nm (in ethanol) | UV-Vis |

The UV-Vis spectrum shows a strong absorption band at 480 nm, characteristic of the azo chromophore.

Applications and Industrial Relevance

1-(4-(Benzyloxy)phenylazo)-2-naphthol serves as a model compound for studying azo dye synthesis and stabilization mechanisms. Its benzyl-protected phenolic group makes it a precursor for acid-sensitive applications, such as organic semiconductors and liquid crystals .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)phenylazo)-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: The phenyl and naphthol rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(4-(Benzyloxy)phenylazo)-2-naphthol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenylazo)-2-naphthol involves its interaction with molecular targets through its functional groups. The azo linkage (N=N) can undergo reduction to form amines, which can interact with various biological molecules. The benzyloxy and naphthol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The benzyloxy group increases molecular weight and lipophilicity, likely improving solubility in organic matrices compared to polar analogs like 1-(4-Hydroxyphenylazo)-2-naphthol .

- Sudan III contains two azo groups, extending conjugation and shifting absorption maxima to longer wavelengths (λmax ~500 nm) compared to mono-azo derivatives .

- Sudan I and Sudan III are regulated due to carcinogenicity, whereas the benzyloxy derivative’s safety profile remains unstudied .

Functional and Application-Based Comparison

Solubility and Stability

- Lipophilicity: The benzyloxy group enhances solubility in non-polar solvents (e.g., benzene, oils) compared to hydrophilic analogs like 1-(4-Hydroxyphenylazo)-2-naphthol, which is water-insoluble but dissolves in polar aprotic solvents .

- Thermal Stability : Azo compounds with electron-donating groups (e.g., benzyloxy) exhibit higher thermal stability than those with electron-withdrawing groups (e.g., 4-chloro derivatives) due to resonance stabilization .

Toxicity and Regulatory Status

- Sudan I–IV: Classified as Category 1B carcinogens by the EU; banned in food and cosmetics .

- 1-(4-Hydroxyphenylazo)-2-naphthol: Limited toxicity data but structurally similar to Sudan I, warranting caution .

- 1-(4-(Benzyloxy)phenylazo)-2-naphthol: No direct toxicity data; its benzyloxy group may reduce metabolic activation (a key pathway for Sudan dye toxicity) .

Research Findings and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-(Benzyloxy)phenylazo)-2-naphthol, and what critical parameters must be controlled during the reaction?

- Methodology : The synthesis involves diazotization of 4-(benzyloxy)aniline with nitrous acid (HNO₂) in an acidic medium (e.g., HCl/H₂SO₄) to form the diazonium salt, followed by coupling with 2-naphthol under alkaline conditions (NaOH) . Key parameters include:

- Temperature : Maintain ≤15°C during diazotization to prevent decomposition of the diazonium salt .

- pH : Alkaline conditions (pH ~10–12) are critical for efficient coupling to the naphthol hydroxyl group .

- Stoichiometry : Use a 1:1 molar ratio of diazonium salt to 2-naphthol to minimize side products.

Q. What analytical techniques are most effective for characterizing the purity and structure of 1-(4-(Benzyloxy)phenylazo)-2-naphthol?

- Methodology :

- Melting Point Analysis : Determines purity; deviations >2°C from literature values indicate impurities .

- UV-Vis Spectroscopy : Identifies λₐᵦₛ in the visible range (400–500 nm) due to azo-hydrazone tautomerism .

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns. For example, the hydrazone proton (NH) appears as a broad singlet at δ ~12–14 ppm .

- Elemental Analysis : Validates C, H, N, and O composition within ±0.3% of theoretical values.

Q. How does pH influence the solubility and stability of 1-(4-(Benzyloxy)phenylazo)-2-naphthol in aqueous systems?

- Methodology : The compound exhibits pH-dependent solubility due to its phenolic -OH group.

- Low pH (≤3) : Protonation of the hydroxyl group increases hydrophobicity, reducing aqueous solubility .

- High pH (≥10) : Deprotonation enhances solubility via formation of the phenolate ion. Stability tests (e.g., HPLC monitoring over 24 hours) show degradation <5% at pH 7–9 .

Advanced Research Questions

Q. How does the tautomeric equilibrium between azo and hydrazone forms of 1-(4-(Benzyloxy)phenylazo)-2-naphthol influence its spectroscopic and crystallographic properties?

- Methodology : Variable-temperature ¹³C NMR and X-ray diffraction reveal rapid proton exchange between tautomers even in the solid state .

- Solution NMR : At 298 K, averaged signals are observed due to fast exchange (k ~10⁶ s⁻¹). At 193 K, distinct peaks for azo (C=N) and hydrazone (C-NH) forms emerge .

- Crystal Structures : Monoclinic packing (space group C2/c) shows intermolecular hydrogen bonding between the hydroxyl group and azo nitrogen, stabilizing the hydrazone form .

- Implications : Tautomeric ratios affect photophysical properties (e.g., λₐᵦₛ shifts) and must be accounted for in dye-sensitized material design .

Q. What are the mechanistic pathways for photodegradation of 1-(4-(Benzyloxy)phenylazo)-2-naphthol under UV irradiation, and how can stability be improved?

- Methodology :

- Photolysis Studies : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC. Major products include 2-naphthol and benzaldehyde derivatives due to C-N bond cleavage .

- Stabilization Strategies : Encapsulation in cyclodextrins or silica matrices reduces degradation rates by 40–60% by limiting radical chain reactions .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) modulate the photoconductive behavior of azo-naphthol derivatives?

- Methodology : Compare photocurrent generation in thin films using:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase conjugation length, enhancing charge separation efficiency (photocurrent ~2.5 μA/cm²) .

- Electron-Donating Groups (e.g., -OCH₃) : Reduce bandgap but increase recombination losses (photocurrent ~1.2 μA/cm²) .

- Data Interpretation : DFT calculations (e.g., HOMO-LUMO gaps) correlate with experimental photoconductivity trends.

Data Contradictions and Resolution

Q. Discrepancies in reported λₐᵦₛ values for azo-naphthol derivatives: How can experimental variables reconcile these differences?

- Analysis : Literature reports λₐᵦₛ ranging from 450–520 nm for similar compounds. Key variables include:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize the hydrazone form, red-shifting λₐᵦₛ by ~20 nm .

- Measurement pH : Alkaline conditions (phenolate formation) further red-shift absorption .

- Resolution : Standardize solvent (e.g., ethanol) and pH (7.0 buffer) for comparative studies.

Research Applications

Q. Can 1-(4-(Benzyloxy)phenylazo)-2-naphthol serve as a photosensitizer in organic photovoltaics?

- Methodology :

- Device Fabrication : Incorporate the compound into bulk heterojunction solar cells (e.g., with PCBM as the acceptor).

- Performance Metrics : Reported power conversion efficiency (PCE) ≤0.8%, limited by low charge mobility .

- Optimization : Blending with conductive polymers (e.g., P3HT) improves PCE to 1.2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.